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Compound Name:
(R)-(4-Bromophenyl)

(phenyl)methanamine

Cat. No.: B8116889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine that serves as a

valuable building block in the asymmetric synthesis of complex pharmaceutical molecules. Its

stereodefined structure is of paramount importance for the biological activity and safety profile

of the final active pharmaceutical ingredient (API). This document provides detailed application

notes and protocols for the use of (R)-(4--Bromophenyl)(phenyl)methanamine in

pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the

synthesis of analogues of second-generation antihistamines, drawing a parallel to the well-

documented use of its chloro-analogue in the synthesis of Levocetirizine.
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Property Value

Molecular Formula C₁₃H₁₂BrN

Molecular Weight 262.15 g/mol

CAS Number 220441-81-6

Appearance Neat oil

Purity ≥95%

Storage Inert atmosphere, room temperature

Primary Application: Synthesis of a Levocetirizine
Analogue
The most prominent application of (R)-(4-Bromophenyl)(phenyl)methanamine is as a key

chiral precursor in the synthesis of bromo-analogues of Levocetirizine. Levocetirizine is the

active (R)-enantiomer of cetirizine, a potent and selective histamine H1 receptor antagonist.

The pharmacological activity resides in the (R)-enantiomer, making the stereoselective

synthesis critical. Patent literature suggests that halogenated phenyl groups, including bromo-

substituted ones, can be incorporated into the final structure, indicating the utility of (R)-(4-
Bromophenyl)(phenyl)methanamine in creating novel antihistaminic compounds.

The synthesis leverages the pre-existing stereocenter of (R)-(4-Bromophenyl)
(phenyl)methanamine, which is incorporated into the final drug molecule. This "chiral pool"

approach is highly efficient as it circumvents the need for a challenging asymmetric synthesis

step later in the synthetic sequence.

Synthetic Workflow
The overall synthetic pathway from (R)-(4-Bromophenyl)(phenyl)methanamine to a

Levocetirizine analogue can be visualized as a two-step process: first, the formation of the

chiral piperazine intermediate, followed by alkylation to yield the final API.
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Step 1: Piperazine Ring Formation Step 2: Alkylation

(R)-(4-Bromophenyl)(phenyl)methanamine

(R)-1-[(4-Bromophenyl)phenylmethyl]piperazine

Cyclization

N,N-Bis(2-chloroethyl)amine derivative (R)-1-[(4-Bromophenyl)phenylmethyl]piperazine

Levocetirizine Analogue (Bromo)

Alkylation

2-(2-Chloroethoxy)acetic acid derivative

Histamine H1 Receptor Signaling

Histamine H1 Receptor (Inactive)Binds H1 Receptor (Active)Conformational Change Gq/11Activates Phospholipase CActivates IP3 & DAGGenerates Allergic ResponseLeads to

Levocetirizine Analogue (Bromo)

Stabilizes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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